molecular formula C15H25ClN2O B1525687 2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride CAS No. 1236262-87-5

2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride

Cat. No. B1525687
CAS RN: 1236262-87-5
M. Wt: 284.82 g/mol
InChI Key: RCKKPLQSILZGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride” is a chemical compound with the molecular formula C15H25ClN2O. It is also referred to as ADDP. The compound is closely related to Tiropramide, a medication indicated in the treatment of spastic pain of the gastrointestinal system .

Scientific Research Applications

Immunomodulatory Effects

Research indicates the potential of compounds structurally related to 2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride in immunosuppression, particularly for organ transplantation. For instance, the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols have demonstrated significant immunosuppressive activity, highlighting the importance of specific structural features for enhanced efficacy (Kiuchi et al., 2000).

Antifungal Tripeptides

In the realm of antifungal research, a study on new antifungal tripeptides, including compounds with similar backbones to 2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride, used conceptual density functional theory to explore molecular properties and structures. This approach aids in the design of effective antifungal agents, showcasing the compound's potential as a building block (Flores-Holguín et al., 2019).

Conformational Studies

Conformational analysis of cyclopropane analogues of phenylalanine, which share structural similarities with the compound of interest, provides insights into their potential applications in medicinal chemistry and drug design. These studies highlight the impact of substituents on molecular conformation and potential bioactivity (Casanovas et al., 2003).

Synthesis of Anticancer Agents

Research on the synthesis of functionalized amino acid derivatives, including structures akin to 2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride, has shown promise in the development of new anticancer agents. Certain synthesized compounds exhibited notable cytotoxicity against human cancer cell lines, underscoring the therapeutic potential of these molecules (Kumar et al., 2009).

properties

IUPAC Name

2-amino-3-phenyl-N,N-dipropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h5-9,14H,3-4,10-12,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKKPLQSILZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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